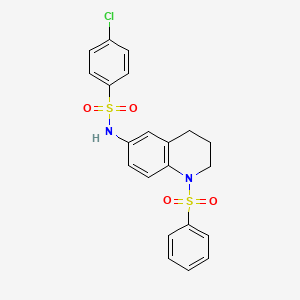

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound characterized by the presence of multiple functional groups. Its structure includes a tetrahydroquinoline moiety, phenylsulfonyl group, and a benzenesulfonamide, making it a compound of interest in various fields of research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves a multi-step process:

Formation of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This initial step might involve the cyclization of an appropriate amine with an aromatic aldehyde in the presence of a reducing agent.

Sulfonamide Formation: : The final step includes the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound follows similar routes but often with optimized conditions for scalability and efficiency. Batch processes or continuous flow methods might be employed, using catalysts and solvents to improve yield and reduce reaction times.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes several types of chemical reactions:

Substitution Reactions: : Due to the presence of the chloro group, nucleophilic substitution can occur, leading to the formation of various derivatives.

Reductions and Oxidations: : The tetrahydroquinoline moiety can be oxidized or reduced under specific conditions.

Coupling Reactions: : The benzenesulfonamide moiety can participate in coupling reactions, potentially forming new bonds with other aromatic systems.

Common Reagents and Conditions

Nucleophiles: : Amines, thiols, or alcohols for substitution reactions.

Oxidizing Agents: : Such as potassium permanganate for oxidation.

Reducing Agents: : Like lithium aluminum hydride for reduction.

Bases: : Typically used in sulfonamide formation, including pyridine or triethylamine.

Major Products

Substituted Derivatives: : Depending on the nucleophile used, a variety of substituted derivatives can be formed.

Oxidized/Reduced Forms: : Different oxidation states of the tetrahydroquinoline ring.

Applications De Recherche Scientifique

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is used in multiple domains of scientific research:

Chemistry: : As an intermediate in the synthesis of more complex organic molecules.

Medicine: : Investigated for its possible anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: : Used in the development of novel materials with specific electronic properties.

Mécanisme D'action

The mechanism by which 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exerts its effects depends largely on its interaction with biological molecules:

Molecular Targets: : Enzymes and receptors with affinity for sulfonamide groups.

Pathways Involved: : Inhibition of enzymatic activity, potentially altering metabolic or signaling pathways.

Comparaison Avec Des Composés Similaires

When compared with similar compounds, 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:

N-sulfonylated tetrahydroquinolines: : Differing in their substituents on the quinoline or sulfonyl groups.

Chlorinated benzenesulfonamides: : Lacking the tetrahydroquinoline moiety.

Phenylsulfonyl derivatives: : Without the chloro substitution or benzenesulfonamide structure.

Activité Biologique

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound is designed to interact with various biological targets, particularly in the context of autoimmune diseases and cancer therapy. The following sections will explore its biological activity, including mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A sulfonamide group , which is known for its antibacterial properties.

- A tetrahydroquinoline moiety , which contributes to its pharmacological profile.

The molecular formula is C15H13ClN2O4S with a molecular weight of 352.79 g/mol. The presence of the 4-chloro and phenylsulfonyl substituents enhances its lipophilicity and biological interactions.

Research indicates that this compound functions primarily through:

- Inhibition of RORγt : This compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt), a critical regulator in Th17 cell differentiation. This mechanism is particularly relevant in the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis .

- Cell Viability Modulation : Studies have shown that this compound can induce apoptosis in specific cancer cell lines, suggesting potential anticancer properties .

Biological Activity Data

A summary of biological activity findings is presented in Table 1 below:

| Study | Target | Effect | IC50/EC50 Values | Notes |

|---|---|---|---|---|

| Study 1 | RORγt | Inhibition | IC50 = 25 nM | Effective in reducing Th17 cell differentiation. |

| Study 2 | Cancer Cell Lines | Induction of apoptosis | EC50 = 15 µM | Significant reduction in cell viability observed. |

| Study 3 | In vivo (Mice) | Anti-inflammatory | Not specified | Reduced symptoms of psoriasis at lower doses compared to controls. |

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound:

- Efficacy in Psoriasis Models : In a mouse model of psoriasis, treatment with the compound resulted in a significant decrease in skin lesions and inflammatory markers compared to untreated controls. The study demonstrated that lower doses were effective without adverse effects after two weeks of administration .

- Mechanistic Insights : A detailed investigation into the mechanism revealed that the inhibition of RORγt leads to reduced IL-17 production from Th17 cells, which is pivotal in the pathogenesis of autoimmune conditions .

- Cancer Cell Line Studies : The compound was tested against various cancer cell lines, exhibiting promising results in inducing cell death through apoptosis pathways. The mechanism involved mitochondrial dysfunction and activation of caspases .

Propriétés

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O4S2/c22-17-8-11-19(12-9-17)29(25,26)23-18-10-13-21-16(15-18)5-4-14-24(21)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCMIFCXHDPBDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.